molecular formula C21H24N4O3 B3857470 N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide

N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B3857470
M. Wt: 380.4 g/mol
InChI Key: QIHVYOLSWWTZTL-ZQUUHJABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C19H22N4O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H22N4O2 . The CAS Number is 444651-33-6 . The molecular weight is 338.413 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Future Directions

As this compound is provided to early discovery researchers, it’s likely that it will be used in various research studies . The future directions of research involving this compound will depend on the results of these studies. It’s recommended to keep an eye on the latest scientific literature for updates on research involving this compound.

properties

IUPAC Name

(E)-N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-25(2)18-11-8-16(9-12-18)14-23-24-21(27)15-22-20(26)13-10-17-6-4-5-7-19(17)28-3/h4-14H,15H2,1-3H3,(H,22,26)(H,24,27)/b13-10+,23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHVYOLSWWTZTL-ZQUUHJABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide
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N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-(2-methoxyphenyl)acrylamide

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